2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name 2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid follows IUPAC guidelines to precisely define the compound’s structure. The parent heterocycle is a pyridine ring substituted at position 1 with a benzyl group bearing a trifluoromethyl (–CF₃) moiety at the meta position (C3). The pyridine ring is partially reduced (1,2-dihydro), with a ketone group at position 2 and a carboxylic acid (–COOH) at position 3 (Figure 1). The numbering prioritizes the ketone oxygen (position 2) and carboxyl group (position 3), ensuring unambiguous identification.
Table 1: Key Substituents and Their Positions
| Position | Functional Group | Description |
|---|---|---|
| 1 | Benzyl | –CH₂C₆H₄CF₃ (3-trifluoromethylphenylmethyl) |
| 2 | Oxo | =O (ketone) |
| 3 | Carboxylic acid | –COOH |
Molecular Formula and Weight Analysis
The molecular formula C₁₄H₁₀F₃NO₃ reflects 14 carbons, 10 hydrogens, 3 fluorines, 1 nitrogen, and 3 oxygens. The calculated molecular weight is 297.23 g/mol , with contributions from:
- Carbon: $$ \frac{14 \times 12.01}{297.23} \times 100 = 56.6\% $$
- Fluorine: $$ \frac{3 \times 19.00}{297.23} \times 100 = 19.2\% $$
- Oxygen: $$ \frac{3 \times 16.00}{297.23} \times 100 = 16.1\% $$
The trifluoromethyl group (–CF₃) contributes significantly to the molecular weight (19.2%) and influences the compound’s polarity and lipophilicity.
Three-Dimensional Conformational Analysis via X-Ray Crystallography
X-ray crystallographic studies reveal a planar pyridone ring (C2=O) with a dihedral angle of 85°–90° between the pyridone and benzyl groups. Key structural features include:
- Bond lengths :
- Hydrogen bonding : The carboxylic acid forms intramolecular H-bonds with the pyridone oxygen (O···H distance: 1.70 Å ), stabilizing the zwitterionic form in the solid state.
Figure 1: 3D Conformation
The trifluoromethyl group adopts a meta position on the benzyl ring, minimizing steric hindrance with the pyridone moiety. The –CF₃ group’s electronegativity induces a dipole moment, polarizing the benzyl ring and enhancing intermolecular interactions in crystal packing.
Tautomeric Equilibria in Dihydropyridone Systems
The dihydropyridone core exists in equilibrium between keto (2-oxo) and enol (2-hydroxy) tautomers (Figure 2). Computational studies indicate the keto form is favored by 8–10 kJ/mol due to:
- Aromatic stabilization : The keto form retains partial aromaticity in the pyridone ring (Bird aromaticity index: 69–75 ).
- Electron-withdrawing effects : The –CF₃ group destabilizes the enol form by reducing electron density at the oxygen.
Table 2: Tautomeric Preferences in Solvents
| Solvent | Keto:Enol Ratio | Driving Force |
|---|---|---|
| Water | 95:5 | H-bonding with keto form |
| Chloroform | 80:20 | Reduced polarity stabilizes enol |
In polar solvents, the keto form dominates due to solvation of the carboxylate and ketone groups, while nonpolar solvents slightly favor the enol tautomer.
Figure 1 : 3D structure highlighting the pyridone ring (blue), benzyl group (gray), and –CF₃ moiety (green). Hydrogen bonds shown as dashed lines.
Figure 2 : Keto-enol tautomerism in the dihydropyridone system. The keto form is stabilized by aromaticity and –CF₃ inductive effects.
Properties
IUPAC Name |
2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)10-4-1-3-9(7-10)8-18-6-2-5-11(12(18)19)13(20)21/h1-7H,8H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYOYZFKVQRFTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379738 | |
| Record name | 2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338754-66-8 | |
| Record name | 2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydropyridine ring, followed by the introduction of the trifluoromethylbenzyl group. The final step involves the oxidation of the intermediate to form the carboxylic acid.
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions.
Introduction of the Trifluoromethylbenzyl Group: This step often involves a nucleophilic substitution reaction where the dihydropyridine intermediate reacts with a trifluoromethylbenzyl halide in the presence of a base.
Oxidation to Carboxylic Acid: The final step involves the oxidation of the intermediate compound using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of the trifluoromethyl group.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism by which 2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The dihydropyridine ring can interact with various proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key features of 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid with two related compounds:
Key Observations:
Trifluoromethyl vs. Benzyl Groups: The target compound’s -CF₃ group increases molecular weight by ~68 g/mol compared to the non-fluorinated benzyl analog (compound 6) . The -CF₃ group also enhances lipophilicity (logP) and resistance to oxidative metabolism, which may improve bioavailability .
Melting Points : The unsubstituted benzyl analog (compound 6) has a defined melting point (128–130°C), while data for fluorinated/chlorinated derivatives are lacking, likely due to differences in crystallinity imparted by halogenation .
Substituent Effects on Bioactivity:
- -CF₃ Group : Enhances membrane permeability and target engagement in hydrophobic binding pockets.
- -Cl Group : May increase electrophilic character, influencing covalent binding or hydrogen-bond interactions.
- Unsubstituted Benzyl : Lacks the metabolic stability of -CF₃ but may improve aqueous solubility .
Biological Activity
2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid, also referred to by its CAS number 338754-66-8, is a compound characterized by a unique molecular structure that includes a pyridine ring and a trifluoromethyl-substituted benzyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of enzyme inhibition and pharmacological applications.
- Molecular Formula : C14H10F3NO3
- Melting Point : 159-161 °C
- Functional Groups : Pyridine ring, carbonyl group, trifluoromethyl group
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which can influence its interaction with biological targets and pharmacokinetics .
Enzyme Inhibition
Research indicates that compounds similar to this compound may inhibit specific enzymes involved in metabolic pathways. For instance, preliminary studies suggest that it could inhibit phytoene desaturase, an enzyme critical for carotenoid biosynthesis. This inhibition could have implications for agricultural applications and metabolic engineering .
In addition, dihydropyridines are known to interact with calcium channels, which are essential for various cellular processes such as muscle contraction and neurotransmission. Depending on their structure, these compounds can act as calcium channel blockers or activators .
Study on Structural Similarities
A comparative study was conducted on several compounds structurally related to this compound. The following table summarizes key findings:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide | Contains phenyl substitution instead of benzyl | May exhibit different biological activities due to structural variations |
| N-methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide | Similar structure but different carboxamide position | Unique due to trifluoromethyl group affecting electronic properties |
| N-(4-chlorobenzyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide | Contains chlorobenzyl substitutions | Different halogen patterns may influence reactivity and selectivity |
This study highlights the importance of structural variations in influencing the biological activity of related compounds .
Interaction Studies
Quantitative structure–activity relationship (QSAR) studies have been employed to predict how modifications to the compound's structure might enhance efficacy or reduce side effects. These studies focus on understanding binding affinities and mechanisms with various biological targets .
Toxicity Assessment
Toxicity evaluations have indicated that while certain derivatives exhibit promising biological activities, they also present varying toxicity profiles. For instance, dihydropyridines can cause side effects such as headaches and dizziness; however, more specific toxicity data for this compound remains limited .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid to improve yield and purity?
- Methodological Answer : Begin with a benzylation reaction using 3-(trifluoromethyl)benzyl bromide and a pyridinecarboxylic acid precursor under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). For final cyclization, evaluate catalysts like TFAA (trifluoroacetic anhydride) or Pd(PPh₃)₄ to enhance efficiency. Yields can be improved by optimizing stoichiometry (e.g., 1.2–1.5 equivalents of benzylating agent) and reaction time (12–24 hours) .
Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl and benzyl groups). For example, the benzyl proton signals typically appear as a singlet at δ ~5.3 ppm, while aromatic protons resonate between δ 7.2–8.4 ppm . FT-IR can validate carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and carboxylic acid (-COOH) groups (~2500–3300 cm⁻¹). Pair with HRMS (High-Resolution Mass Spectrometry) to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
Q. How should researchers address solubility challenges during in vitro assays?
- Methodological Answer : Test solvents like DMSO (for stock solutions), aqueous buffers (pH 7.4), or ethanol. If solubility remains low, employ sonication (30–60 minutes) or surfactants (e.g., Tween-20). Validate solubility via dynamic light scattering (DLS) to detect aggregates. Adjust pH if the carboxylic acid group ionizes (pKa ~2–3) to improve aqueous solubility .
Advanced Research Questions
Q. What strategies can resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodological Answer : If X-ray crystallography (e.g., from analogous structures ) conflicts with NMR data, consider dynamic effects (e.g., tautomerism or conformational flexibility). Perform variable-temperature NMR to detect equilibria. For unresolved discrepancies, use DFT (Density Functional Theory) calculations to model preferred conformers and compare with experimental data. Cross-validate with PXRD (Powder X-Ray Diffraction) to rule out polymorphism .
Q. How can structure-activity relationship (SAR) studies be designed to explore the trifluoromethyl group’s role in bioactivity?
- Methodological Answer : Synthesize analogs with substituents (e.g., -CH₃, -Cl, -CF₂H) at the 3-benzyl position. Test against biological targets (e.g., enzymes or receptors) using dose-response assays (IC₅₀/EC₅₀). Compare logP values (via HPLC) to assess hydrophobicity contributions. Use molecular docking to map interactions (e.g., fluorine’s electrostatic effects). Statistical analysis (ANOVA) can quantify significance of CF₃ in activity .
Q. What analytical methods are critical for detecting trace impurities in synthesized batches?
- Methodological Answer : Employ LC-MS/MS to identify impurities at <0.1% levels. For halogenated byproducts (common in trifluoromethyl syntheses), use 19F NMR for specificity. Quantify residual solvents (e.g., DMF) via GC-FID against ICH Q3C guidelines. Cross-reference with HPLC-UV at multiple wavelengths (e.g., 210 nm and 254 nm) to detect UV-active contaminants .
Data-Driven Insights
Methodological Notes
- Contradiction Analysis : When bioassay results conflict with computational predictions, re-examine assay conditions (e.g., redox-active impurities) or docking parameters (e.g., protonation states). Use orthogonal assays (e.g., SPR vs. fluorescence) to verify binding .
- Advanced Synthesis : For deuterated analogs (e.g., CF₃ → CF₂D), use Pd-catalyzed C-H activation with deuterium oxide .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
